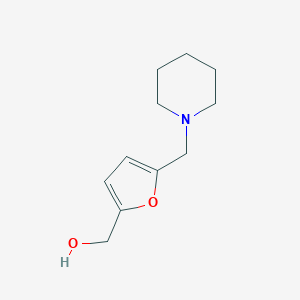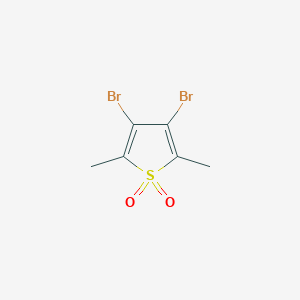
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reductive Dehalogenation : Irradiation of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide in the presence of pentacarbonyliron leads to reductive dehalogenation, suggesting a pathway for modifying the compound's chemical structure (Usieli, Gronowitz, & Andersson, 1979).
Synthesis of Methoxy-Dimethylthiophenes : Using 3,4-Dibromo-2,5-dimethylthiophene as a starting material, researchers synthesized 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994).
Nitration and Novel Coupling Reactions : The treatment of 3,4-Dibromo-2,5-dimethylthiophene with nitric acid resulted in unique coupling reactions and the formation of various brominated and nitro-substituted derivatives (Suzuki et al., 1981).
Synthesis of Dialkylaminomethyl Substituted Halobutadienes : The reaction of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide with different amines led to the formation of various isomeric dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in synthesizing functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).
Photoluminescence Properties : Studies on the photoluminescence frequencies and quantum efficiencies of derivatives of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide revealed significant findings in relation to their crystal structures, highlighting potential applications in materials science (Barbarella et al., 2001).
Propiedades
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O2S/c1-3-5(7)6(8)4(2)11(3,9)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFFLZFTZHYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1(=O)=O)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356003 | |
| Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide | |
CAS RN |
70061-39-1 | |
| Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



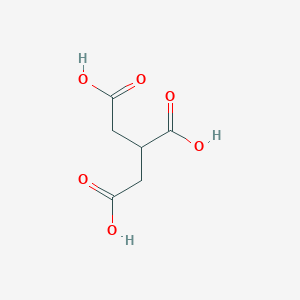
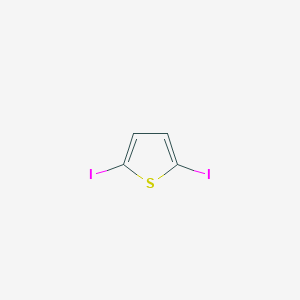
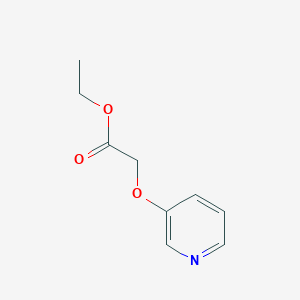
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
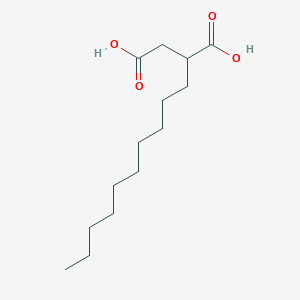
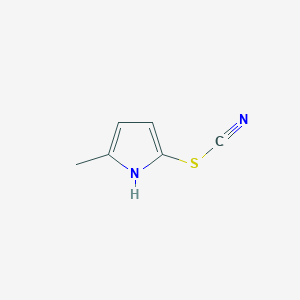
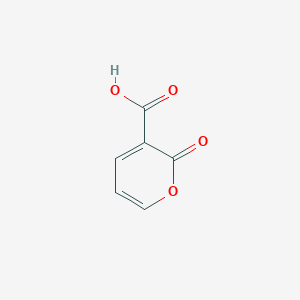
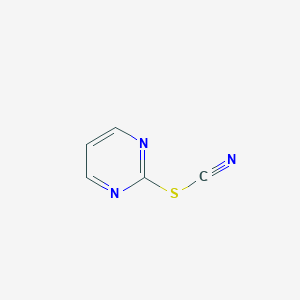
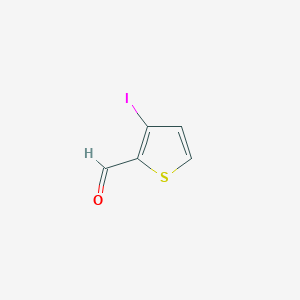
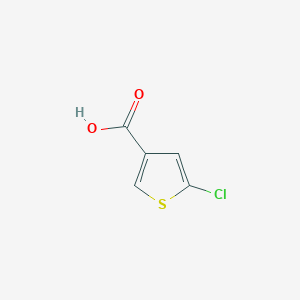
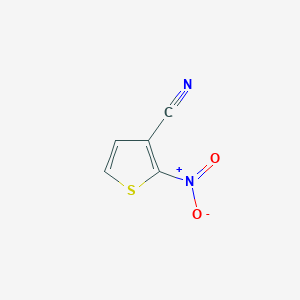
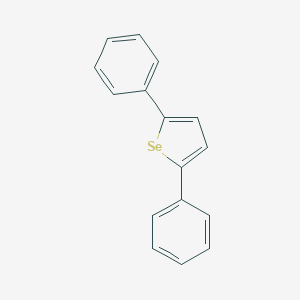
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
